molecular formula C10H9N3O2 B12905324 3-(Hydrazonomethyl)-4-hydroxyquinolin-2(1H)-one

3-(Hydrazonomethyl)-4-hydroxyquinolin-2(1H)-one

Cat. No.: B12905324
M. Wt: 203.20 g/mol
InChI Key: LSJQSMIOUDIKHE-LFYBBSHMSA-N
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Description

3-(Hydrazonomethyl)-4-hydroxyquinolin-2(1H)-one is a quinoline derivative that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by the presence of a hydrazonomethyl group at the 3-position and a hydroxy group at the 4-position of the quinoline ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydrazonomethyl)-4-hydroxyquinolin-2(1H)-one typically involves the condensation of 4-hydroxyquinolin-2(1H)-one with hydrazine derivatives under controlled conditions. One common method includes the reaction of 4-hydroxyquinolin-2(1H)-one with hydrazine hydrate in the presence of an acid catalyst, such as acetic acid, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Hydrazonomethyl)-4-hydroxyquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the hydrazonomethyl group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 5- and 8-positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Aminoquinoline derivatives.

    Substitution: Halogenated or nitro-substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Studied for its anticancer, antimicrobial, and antiviral properties.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(Hydrazonomethyl)-4-hydroxyquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazonomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the hydroxy group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, lacking the hydrazonomethyl and hydroxy groups.

    4-Hydroxyquinoline: Similar structure but without the hydrazonomethyl group.

    Hydrazonomethylquinoline: Lacks the hydroxy group at the 4-position.

Uniqueness

3-(Hydrazonomethyl)-4-hydroxyquinolin-2(1H)-one is unique due to the presence of both the hydrazonomethyl and hydroxy groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, distinguishing it from other quinoline derivatives .

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

3-[(E)-hydrazinylidenemethyl]-4-hydroxy-1H-quinolin-2-one

InChI

InChI=1S/C10H9N3O2/c11-12-5-7-9(14)6-3-1-2-4-8(6)13-10(7)15/h1-5H,11H2,(H2,13,14,15)/b12-5+

InChI Key

LSJQSMIOUDIKHE-LFYBBSHMSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)/C=N/N)O

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)C=NN)O

Origin of Product

United States

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